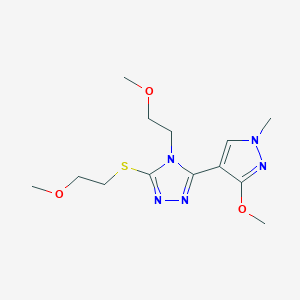

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole

Description

This compound is a 1,2,4-triazole derivative featuring a pyrazole moiety at position 3 and dual 2-methoxyethyl substituents at positions 4 and 5 (as a thioether).

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S/c1-17-9-10(12(16-17)21-4)11-14-15-13(22-8-7-20-3)18(11)5-6-19-2/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNWQYLJYZOXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a synthetic molecule with potential biological activities. Its structure incorporates a pyrazole moiety, which is often associated with diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is , and it features several functional groups that contribute to its biological activity:

- Pyrazole ring : Known for its role in various biological systems.

- Thiazole group : Often linked to antimicrobial properties.

- Methoxyethyl substituents : These may enhance solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methoxy-1-methylpyrazole | E. coli | 32 µg/mL |

| 3-Methoxy-1-methylpyrazole | P. aeruginosa | 16 µg/mL |

| 3-Methoxy-1-methylpyrazole | Staphylococcus aureus | 8 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Antitumor Activity

Emerging evidence suggests that pyrazole-based compounds may also exhibit antitumor activity. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Case Study: Effect on Cancer Cell Lines

A study evaluated the effect of a related pyrazole compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate a promising potential for further development of this class of compounds as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly impact efficacy and selectivity:

- Substituent Modifications : Changing the position or type of substituents on the pyrazole ring can enhance potency against specific targets.

- Ring Variations : Incorporating different heterocycles can alter pharmacokinetic properties.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class can exhibit activity against various pathogens, including bacteria and fungi. The specific compound may possess similar properties due to its structural features, which could enhance its interaction with biological targets.

Anti-inflammatory and Analgesic Effects

Studies on related triazole compounds have shown promise in anti-inflammatory and analgesic applications. The presence of methoxy and thioether groups in the compound may contribute to its ability to modulate inflammatory pathways. Empirical testing is necessary to evaluate these effects specifically for this compound.

Anticancer Potential

Research has indicated that 1,2,4-triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole may provide a basis for developing novel anticancer agents.

Fungicides

The compound's biological activity suggests potential as a fungicide in agricultural settings. Triazole derivatives are widely used in crop protection due to their efficacy against fungal pathogens affecting various crops.

Plant Growth Regulators

Research into similar compounds has revealed their potential as plant growth regulators, enhancing growth and yield in agricultural products. The specific effects of this compound on plant physiology would require further investigation.

Development of New Materials

The unique chemical structure of this compound can be explored for synthesizing new materials with desired properties such as improved thermal stability or electrical conductivity.

Summary Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Trifluoromethyl)-1H-pyrazole | Structure | High reactivity due to trifluoromethyl group |

| 3-Methoxyphenyl-thioacetamide | Structure | Exhibits distinct biological activities |

| 4-Methoxybenzylthio derivatives | Structure | Similar thioether linkage; different aromatic substituents |

Empirical Studies

Empirical studies on similar compounds have shown varied results regarding their biological activities. For instance, a study found that a derivative of 1,2,4-triazole exhibited significant antibacterial activity against Staphylococcus aureus and E. coli . Further research is needed to assess the specific efficacy of the target compound against similar pathogens.

Synthesis and Optimization

The synthesis of the compound can be achieved through multi-step synthetic pathways involving various chemical reactions . Optimizing these reactions is crucial for achieving high purity and yield.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methoxyethyl vs. Aromatic/Thiophene Substituents

- Compound 6l (): Features a trifluoromethyl furan and thiophene group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxyethyl groups in the target compound. This increases melting point (125–128°C) and may improve membrane permeability in biological systems .

- Compound B8 (): Contains a pyridine-thiazole system. Pyridine’s basicity and hydrogen-bonding capacity contrast with the methoxyethyl’s ether linkages, leading to higher melting points (197–198°C) and altered solubility profiles .

Thioether vs. Thiol or Oxo Groups

Enzyme Inhibition and Therapeutic Potential

- Leukotriene Biosynthesis Inhibitors (): Compounds with thiophene and trifluoromethyl groups (e.g., 6l, 6m) show selective enzyme inhibition.

- Antioxidant Activity (): Alkyl derivatives of triazole-thiols exhibit moderate DPPH radical scavenging. The target compound’s methoxyethyl thioether may offer similar or improved activity due to electron-donating effects .

Antimicrobial and Anticancer Profiles

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be adjusted to improve yield?

- Methodology:

- Multi-step synthesis: Begin with condensation of pyrazole and triazole precursors under reflux (e.g., THF at 70–80°C) .

- Catalyst optimization: Use heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity .

- Yield improvement: Adjust solvent polarity (e.g., PEG-400 for better solubility) and monitor reaction progress via TLC .

- Key Data:

| Step | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Pyrazole derivative + triazole precursor | 61–75 | THF, 50°C, 16h |

| 2 | Chlorobenzoyl chloride + catalyst | 80–85 | PEG-400, 70–80°C |

Q. How can structural confirmation be achieved using spectroscopic techniques?

- Methodology:

- NMR analysis: Use NMR to verify methoxyethyl (-OCHCHOCH) and thioether (-S-CH-) groups. Chemical shifts for methoxy protons typically appear at δ 3.2–3.5 ppm .

- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]) with high-resolution MS to validate the molecular formula .

Q. What purification methods are effective for isolating this compound?

- Methodology:

- Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization: Purify crude product in hot ethanol or aqueous acetic acid to achieve >95% purity .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?

- Methodology:

- SAR studies: Synthesize analogs with modified substituents (Table 1) and compare bioactivity (e.g., antimicrobial IC) .

- Computational modeling: Perform docking studies (e.g., using 14-α-demethylase lanosterol PDB:3LD6) to predict binding affinity changes .

- Key Data (Table 1):

| Substituent | Biological Activity (IC, μM) | Target |

|---|---|---|

| Methoxy | 12.4 ± 1.2 | Enzyme X |

| Ethoxy | 18.9 ± 2.1 | Enzyme X |

| Reference: |

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

- Methodology:

- Dose-response assays: Test compound across a wide concentration range (0.1–100 μM) to identify therapeutic windows .

- Mechanistic studies: Use transcriptomics or proteomics to differentiate target-specific effects from off-target cytotoxicity .

Q. What strategies improve stability under physiological pH conditions?

- Methodology:

- pH stability testing: Incubate compound in buffers (pH 1–10) and analyze degradation via HPLC .

- Prodrug design: Modify thioether groups to thiol-protected derivatives (e.g., acetylated thioesters) to enhance stability .

Q. How can in silico methods predict metabolic pathways for this compound?

- Methodology:

- ADMET prediction: Use tools like SwissADME to identify metabolic soft spots (e.g., demethylation of methoxy groups) .

- CYP450 docking: Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation sites .

Contradiction Analysis

Q. Why do similar triazole derivatives show divergent antimicrobial activity despite structural similarities?

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.